3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]
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Overview
Description
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline is a complex organic compound known for its unique photochromic properties. This compound is part of the diarylethene family, which is characterized by its ability to undergo reversible photoisomerization. This property makes it particularly useful in various scientific and industrial applications, including the development of photoswitchable materials and molecular devices .
Preparation Methods
The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Perfluorocyclopentene Core: This step involves the reaction of perfluorocyclopentene with appropriate thiophene derivatives under controlled conditions.
Coupling with Aniline Derivatives: The resulting intermediate is then coupled with aniline derivatives to form the final product.
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline undergoes several types of chemical reactions:
Photoisomerization: This compound can switch between two isomeric forms when exposed to light of specific wavelengths. This reversible reaction is the basis for its photochromic properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and conditions.
Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline has a wide range of scientific research applications:
Chemistry: It is used in the development of photoswitchable materials and molecular devices due to its reversible photoisomerization properties.
Biology: Researchers explore its potential in biological imaging and as a tool for controlling biological processes with light.
Medicine: There is ongoing research into its potential use in phototherapy and as a component in drug delivery systems.
Industry: The compound is used in the production of smart materials, such as photochromic lenses and rewritable optical storage devices
Mechanism of Action
The primary mechanism by which 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline exerts its effects is through photoisomerization. When exposed to light of specific wavelengths, the compound undergoes a structural change, switching between two isomeric forms. This change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the compound’s electronic structure .
Comparison with Similar Compounds
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dianiline is unique compared to other similar compounds due to its specific structural features and photochromic properties. Similar compounds include:
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound also exhibits photochromic properties but has different photophysical behaviors due to variations in its core structure.
Diarylperfluorocyclopentenes: These compounds share the perfluorocyclopentene core but differ in their pendant groups, affecting their photoisomerization efficiency and applications
Properties
Molecular Formula |
C27H20F6N2S2 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
4-[4-[2-[5-(4-aminophenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]aniline |
InChI |
InChI=1S/C27H20F6N2S2/c1-13-19(11-21(36-13)15-3-7-17(34)8-4-15)23-24(26(30,31)27(32,33)25(23,28)29)20-12-22(37-14(20)2)16-5-9-18(35)10-6-16/h3-12H,34-35H2,1-2H3 |
InChI Key |
RHZODGDOKLDADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)N)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)N)C |
Origin of Product |
United States |
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